molecular formula C10H14BrNO3S B14204548 2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide CAS No. 918638-52-5

2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide

Cat. No.: B14204548
CAS No.: 918638-52-5
M. Wt: 308.19 g/mol
InChI Key: JOAWBRYPKFZQBJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a bromine atom, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by sulfonation and subsequent attachment of the hydroxybutyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthetase, which is crucial for bacterial folate synthesis . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects. The hydroxybutyl group may also interact with other molecular pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

Properties

CAS No.

918638-52-5

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

2-bromo-N-(4-hydroxybutyl)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c11-9-5-1-2-6-10(9)16(14,15)12-7-3-4-8-13/h1-2,5-6,12-13H,3-4,7-8H2

InChI Key

JOAWBRYPKFZQBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCCO)Br

Origin of Product

United States

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